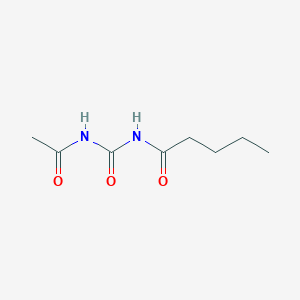
N-(acetylcarbamoyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(acetylcarbamoyl)pentanamide is an organic compound with the molecular formula C8H14N2O3 It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acetylcarbamoyl)pentanamide typically involves the reaction of pentanamide with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the desired product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-(acetylcarbamoyl)pentanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form pentanamide and acetic acid.
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate to yield corresponding carboxylic acids.
Reduction: Reduction with agents such as lithium aluminum hydride can convert it to the corresponding amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically at elevated temperatures (50-100°C).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, usually at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, typically at low temperatures (0-25°C).
Major Products Formed
Hydrolysis: Pentanamide and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amine.
Scientific Research Applications
N-(acetylcarbamoyl)pentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which N-(acetylcarbamoyl)pentanamide exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
Similar Compounds
Pentanamide: Similar in structure but lacks the acetyl group, making it less reactive in certain chemical reactions.
Acetamide: Contains a shorter carbon chain, resulting in different physical and chemical properties.
Butyramide: Has a similar structure but with a different carbon chain length, affecting its solubility and reactivity.
Uniqueness
N-(acetylcarbamoyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its acetyl group enhances its ability to participate in acetylation reactions, making it valuable in synthetic chemistry and pharmaceutical applications .
Properties
CAS No. |
854643-08-6 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N-(acetylcarbamoyl)pentanamide |
InChI |
InChI=1S/C8H14N2O3/c1-3-4-5-7(12)10-8(13)9-6(2)11/h3-5H2,1-2H3,(H2,9,10,11,12,13) |
InChI Key |
JXGJTZVFECGYTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one](/img/structure/B14187978.png)


![[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14187983.png)
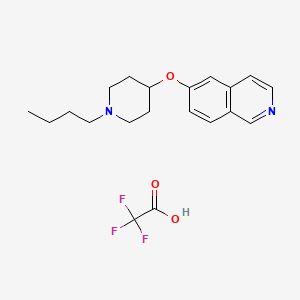
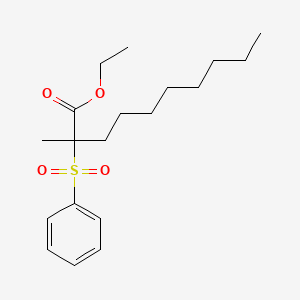

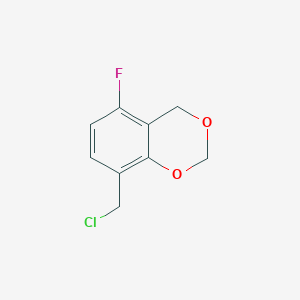
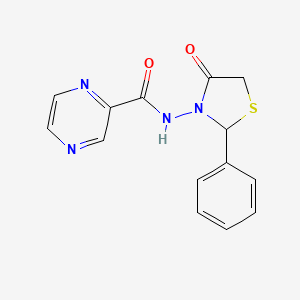

![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)

